molecular formula C9H16N2O2 B12931031 1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one

1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one

Cat. No.: B12931031
M. Wt: 184.24 g/mol
InChI Key: NKWRAHXNLWNKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one is a compound that features a piperidinone core with a methyl group at the 1-position and an oxetane ring attached to the 3-position of an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one typically involves the following steps:

    Formation of the Piperidinone Core: The piperidinone core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Oxetane Ring: The oxetane ring can be attached through nucleophilic substitution reactions involving oxetane derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-(oxetan-3-ylamino)piperidin-4-one: Similar structure with a different position of the oxetane ring.

    1-Methyl-5-(oxetan-3-ylamino)piperidin-3-one: Another isomer with a different position of the oxetane ring.

    1-Methyl-5-(oxetan-3-ylamino)piperidin-6-one: Similar structure with the oxetane ring attached at a different position.

Uniqueness

1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties. Its unique combination of a piperidinone core, a methyl group, and an oxetane ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-methyl-5-(oxetan-3-ylamino)piperidin-2-one

InChI

InChI=1S/C9H16N2O2/c1-11-4-7(2-3-9(11)12)10-8-5-13-6-8/h7-8,10H,2-6H2,1H3

InChI Key

NKWRAHXNLWNKNE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1=O)NC2COC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.